4-(1H-Indol-3-YL)cyclohexanone

Description

BenchChem offers high-quality 4-(1H-Indol-3-YL)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Indol-3-YL)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

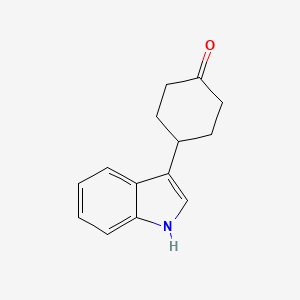

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

4-(1H-indol-3-yl)cyclohexan-1-one |

InChI |

InChI=1S/C14H15NO/c16-11-7-5-10(6-8-11)13-9-15-14-4-2-1-3-12(13)14/h1-4,9-10,15H,5-8H2 |

InChI Key |

JDRWSFQUHCLDAE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

molecular structure and weight of 4-(1H-Indol-3-YL)cyclohexanone

This guide details the molecular structure, physicochemical properties, and synthetic pathways of 4-(1H-Indol-3-yl)cyclohexanone , a critical pharmacophore in the development of serotonergic modulators.

Executive Summary

4-(1H-Indol-3-yl)cyclohexanone (Formula: C₁₄H₁₅NO; MW: 213.28 g/mol ) is a bicyclic organic intermediate featuring an indole scaffold linked at the C3 position to the C4 position of a cyclohexanone ring.[1][2] This structural motif serves as a versatile building block in medicinal chemistry, particularly for designing ligands targeting G-protein coupled receptors (GPCRs) such as the 5-HT₁A receptor and the serotonin transporter (SERT) . Its derivatives, including fluorinated analogs, are key precursors in the synthesis of next-generation antidepressants and antipsychotics.

Molecular Architecture & Properties

Structural Analysis

The molecule comprises two distinct domains: the planar, aromatic indole system and the non-planar, aliphatic cyclohexanone ring. The linkage at the indole C3 position is electronically favorable due to the high electron density at this site, making it susceptible to electrophilic substitution during synthesis.

| Property | Value |

| IUPAC Name | 4-(1H-Indol-3-yl)cyclohexan-1-one |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| Exact Mass | 213.1154 |

| CAS Number (Generic) | See Note 1 |

| CAS (6-Fluoro Analog) | 246029-31-2 |

| CAS (5-Fluoro Analog) | 185383-64-6 |

| H-Bond Donors | 1 (Indole NH) |

| H-Bond Acceptors | 1 (Ketone Carbonyl) |

| Rotatable Bonds | 1 (C3-C4 Linkage) |

> Note 1: While the unsubstituted parent compound is a known chemical entity, its fluorinated derivatives (e.g., 4-(6-fluoro-1H-indol-3-yl)cyclohexanone) are more frequently cited in patent literature for specific drug applications.

Structural Visualization

The following diagram illustrates the connectivity and functional domains of the molecule.

Figure 1: Structural decomposition of 4-(1H-Indol-3-yl)cyclohexanone showing the linkage between the aromatic indole and aliphatic ketone domains.

Synthesis & Preparation Protocols

The synthesis of 4-(1H-Indol-3-yl)cyclohexanone typically avoids direct condensation of indole with cyclohexanone, which often leads to 1,1-bis(indolyl)cyclohexanes. Instead, a stepwise approach using 1,4-cyclohexanedione monoethylene acetal is the industry standard for ensuring mono-substitution and regioselectivity.

Reaction Pathway

The synthesis proceeds through three distinct phases: Condensation , Hydrogenation , and Deprotection .

Figure 2: Step-wise synthetic route preventing bis-indole formation.

Detailed Experimental Protocol

This protocol is adapted from standard methodologies for indole-ketone couplings (e.g., preparation of minfiensine precursors or Vilazodone intermediates).

Phase 1: Condensation

-

Reagents: Dissolve Indole (1.0 eq) and 1,4-Cyclohexanedione monoethylene acetal (1.1 eq) in anhydrous methanol.

-

Catalyst: Add Pyrrolidine (2.0 eq) or a Lewis acid (e.g., YYb(OTf)₃) depending on the specific sensitivity of substituents.

-

Conditions: Reflux under nitrogen atmosphere for 12–24 hours.

-

Workup: Concentrate in vacuo. The intermediate is typically a vinyl indole (3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole).

Phase 2: Hydrogenation

-

Reagents: Dissolve the crude vinyl intermediate in Ethanol/THF (1:1).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Conditions: Stir under H₂ atmosphere (balloon pressure or 1-3 atm) at room temperature for 4–6 hours.

-

Validation: Monitor by TLC for disappearance of the alkene spot. Filter through Celite to remove catalyst.

Phase 3: Deprotection (Acetal Hydrolysis)

-

Reagents: Dissolve the hydrogenated acetal in Acetone/Water (4:1).

-

Acid: Add 1N HCl or p-Toluenesulfonic acid (pTSA) (catalytic amount).

-

Conditions: Stir at room temperature for 2–4 hours.

-

Purification: Neutralize with NaHCO₃, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Characterization Data

Researchers should validate the synthesized compound using the following spectroscopic markers.

| Technique | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 8.0–8.2 (br s, 1H) | Indole N-H proton (broad, exchangeable). |

| δ 6.9–7.6 (m, 4H) | Indole aromatic protons. | |

| δ 7.0 (s, 1H) | Indole C2-H proton. | |

| δ 3.0–3.2 (m, 1H) | Cyclohexanone C4-H (benzylic methine). | |

| δ 2.4–2.6 (m, 4H) | Cyclohexanone α-protons (adjacent to C=O). | |

| ¹³C NMR | δ ~211 ppm | Ketone Carbonyl (C=O). |

| δ ~110–136 ppm | Indole aromatic carbons. | |

| Mass Spectrometry | m/z 214.1 [M+H]⁺ | Protonated molecular ion (ESI+). |

Applications in Drug Discovery

The 4-(1H-Indol-3-yl)cyclohexanone scaffold is a "privileged structure" in neuropharmacology.

-

Serotonin Transporter (SERT) Inhibitors: The indole moiety mimics the endogenous ligand serotonin (5-HT), while the cyclohexanone ring provides a rigid spacer that positions auxiliary binding groups (e.g., piperazines) into the secondary binding pocket of the transporter.

-

5-HT₁A Receptor Agonists: Derivatives of this ketone are reductively aminated to form 4-(indol-3-yl)cyclohexylamines , which are potent partial agonists for 5-HT₁A receptors, a mechanism utilized by drugs like Vilazodone .

-

Kinase Inhibition: Recent studies suggest that rigidified indole-cyclohexane scaffolds can also target specific kinase domains by mimicking the adenosine triphosphate (ATP) binding motif.

References

-

PubChem Compound Summary. 4-(1,3-Dioxolan-2-yl)cyclohexanone (Precursor). National Center for Biotechnology Information. Link[3]

-

ChemScene. 4-(6-Fluoro-1H-indol-3-yl)cyclohexan-1-one (CAS 246029-31-2).[2][4][5][6]Link

-

BenchChem. 4-(5-Fluoro-1H-indol-3-yl)cyclohexanone (CAS 185383-64-6).Link

-

Organic Chemistry Portal. Fischer Indole Synthesis & Modifications.Link

-

National Institutes of Health (PMC). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.Link

Sources

- 1. 2228651-99-6_7-(2-Methylbut-3-yn-2-yl)quinolineCAS号:2228651-99-6_7-(2-Methylbut-3-yn-2-yl)quinoline【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. 6-Fluoro-3-[cis-4-[4-(1H-indol-4-yl)-1-piperazinyl]cyclohexyl]-1H-indole - CAS号 —— - 摩熵化学 [molaid.com]

- 3. 4-(1,3-Dioxolan-2-yl)cyclohexanone | C9H14O3 | CID 59293787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 68221-96-5|2-(1H-Indol-3-yl)cyclohexanone|BLD Pharm [bldpharm.com]

- 5. 001chemical.com [001chemical.com]

- 6. chemscene.com [chemscene.com]

pharmacological potential of indole-cyclohexanone scaffolds

Pharmacological Potential of Indole-Cyclohexanone Scaffolds: Synthesis, Mechanisms, and Therapeutic Applications

As a Senior Application Scientist overseeing early-stage drug discovery and assay development, I frequently encounter chemical scaffolds that offer a delicate balance between structural rigidity and functional versatility. Among these, the indole-cyclohexanone scaffold—and its fused derivative, the 1,2,3,4-tetrahydrocarbazole (THC)—stands out as a privileged pharmacophore.

The fusion or linkage of an electron-rich indole ring with a conformationally flexible cyclohexanone moiety creates a unique three-dimensional electronic landscape. This architecture allows for highly specific interactions with diverse biological targets, ranging from kinase active sites to bacterial membranes[1]. In this technical guide, we will dissect the pharmacological utility, mechanistic pathways, and highly validated synthetic protocols for indole-cyclohexanone derivatives, providing a robust framework for researchers engaged in lead optimization and theranostics.

Structural Rationale and Pharmacological Profiling

The pharmacological power of the indole-cyclohexanone scaffold lies in its modularity. The indole nucleus provides a planar, aromatic system capable of

Anticancer Activity via Protein-Protein Interaction Inhibition

Recent advancements have highlighted the efficacy of di-spirooxindole analogs—complex structures engrafted with oxindole and cyclohexanone moieties—as potent anticancer agents. These compounds act primarily by disrupting the MDM2-p53 protein-protein interaction. By binding to the hydrophobic pocket of MDM2, spirooxindoles prevent the ubiquitination and subsequent degradation of the p53 tumor suppressor protein, thereby reactivating apoptotic pathways in cancer cells[3].

Antimicrobial and Anti-inflammatory Synergy

When the cyclohexanone ring is fused to the indole, forming a tetrahydrocarbazole, the resulting compounds exhibit broad-spectrum antimicrobial properties. Hybridizing these scaffolds with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like indomethacin or diclofenac via an amide linkage has yielded compounds with dual functionality: potent antifungal activity against Candida albicans and moderate antibacterial activity against Staphylococcus aureus, addressing the critical need for agents that tackle infection-induced inflammation[4].

Next-Generation Theranostics and ADCs

Beyond direct inhibition, indole-cyclohexanone derivatives are critical building blocks for near-infrared (NIR) ratiometric fluorescent probes. For instance, the synthesis of CYMMAF (cyanine-decorated Monomethylauristatin F) utilizes an indole-cyclohexanone base to create a probe that shifts fluorescence in response to the tumor microenvironment. When conjugated to the anti-5T4 antibody (n501-CYMMAF), this Antibody-Drug Conjugate (ADC) allows for real-time in vivo optical imaging and targeted treatment of metastatic ovarian cancer[5].

Validated Synthetic Methodologies

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every synthetic step includes an analytical checkpoint to confirm causality and purity.

Protocol A: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole

This method utilizes an acid-catalyzed intramolecular rearrangement to construct the indole nucleus directly from cyclohexanone and phenylhydrazine[6].

Step-by-Step Methodology:

-

Carbonyl Activation: Dissolve 10 mmol of cyclohexanone in 20 mL of glacial acetic acid. Causality: Acetic acid acts as both the solvent and the acid catalyst (H-A), protonating the carbonyl oxygen to increase its electrophilicity[6].

-

Nucleophilic Attack: Add 10 mmol of phenylhydrazine dropwise under continuous stirring. The terminal nitrogen (-NH₂) attacks the activated carbonyl, forming a hemiaminal intermediate, which rapidly dehydrates to form cyclohexanone phenylhydrazone[6].

-

Sigmatropic Rearrangement: Reflux the mixture at 110°C for 2 hours. Causality: Thermal energy drives the [3,3]-sigmatropic rearrangement of the hydrazone, forming a critical C-C bond. Subsequent elimination of ammonia yields the 1,2,3,4-tetrahydrocarbazole core[4].

-

Isolation and Self-Validation: Quench the reaction in ice water, filter the precipitate, and recrystallize from ethanol.

-

Validation Checkpoint: Perform High-Performance Liquid Chromatography (HPLC) with UV detection. It is critical to confirm the total absence of residual phenylhydrazine, as its inherent toxicity will generate false positives in downstream cellular cytotoxicity assays[6].

-

Fig 1. Fischer Indole Synthesis workflow for tetrahydrocarbazole scaffolds with analytical validation.

Protocol B: Stereoselective Synthesis of Di-Spirooxindole Analogs

This one-pot multicomponent reaction leverages a 1,3-dipolar cycloaddition to generate structurally complex, biologically relevant spirocycles with high atom economy[3].

Step-by-Step Methodology:

-

Ylide Generation: Combine equimolar amounts of substituted isatin (e.g., 5-fluoroisatin) and (2S)-octahydro-1H-indole-2-carboxylic acid in a polar aprotic solvent (e.g., methanol/dioxane). Heat to 60°C. Causality: The decarboxylative condensation generates an azomethine ylide in situ, a highly reactive 1,3-dipole[3].

-

Cycloaddition: Add the cyclohexanone-based chalcone to the reaction mixture. The azomethine ylide undergoes a stereoselective[3+2] cycloaddition with the

-unsaturated carbonyl system of the chalcone[3]. -

Purification: Monitor via TLC until starting materials are consumed. Concentrate under reduced pressure and purify via flash column chromatography.

-

Validation Checkpoint: Utilize 2D-NMR (NOESY) to confirm the relative stereochemistry of the spiro-centers, as specific spatial orientations are strictly required for MDM2 pocket binding[3].

-

Mechanistic Pathways and Quantitative Data

Understanding the exact molecular pathways is essential for lead optimization. For the di-spirooxindole derivatives, the primary mechanism of anticancer activity is the stabilization of p53.

Fig 2. Mechanism of action for spirooxindole derivatives inhibiting MDM2 and stabilizing p53.

Quantitative Pharmacological Data Summary

The following table synthesizes the in vitro efficacy data of various indole-cyclohexanone derivatives across different therapeutic areas.

| Compound Class | Specific Derivative | Primary Target / Cell Line | Activity Metric | Ref |

| Di-spirooxindole | Compound 4b (Isatin + Cyclohexanone chalcone) | Prostate Cancer (PC3) | IC₅₀ = 3.7 ± 1.0 µM | 3 |

| Di-spirooxindole | Compound 4a | Cervical Cancer (HeLa) | IC₅₀ = 7.1 ± 0.2 µM | 3 |

| Tetrahydrocarbazole | NSAID-THCz Hybrid (Compound CI) | Fungi (Candida albicans) | High Efficacy (Verified via Docking) | 4 |

| ADC Theranostic | n501-CYMMAF (Indole-cyclohexanone base) | Ovarian Cancer (5T4 Antigen) | EC₅₀ = 1.17 nM | 5 |

Future Perspectives in Drug Development

The indole-cyclohexanone scaffold represents a highly tunable platform. Future development should focus on stereoisomeric derivatization . Because the substituted cyclohexane ring inherently possesses stereoisomerism (cis/trans orientations relative to the indole group), isolating these specific isomers via preparative HPLC is a critical next step for establishing precise Structure-Activity Relationships (SAR)[1]. Furthermore, integrating green chemistry principles—such as replacing hazardous solvents with recyclable catalysts in the Fischer indole synthesis—will be paramount for scaling these compounds from bench to clinical trials[1].

References

-

National Institutes of Health (PMC) - NIR Ratiometric Fluorescent Antibody‐Drug Conjugate for Metastatic Ovarian Cancer Theranostics and Treatment Response Monitoring. Retrieved from: [Link]

-

World Journal of Advanced Research and Reviews (WJARR) - Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Retrieved from: [Link]

-

Journal of Medicinal and Chemical Sciences - Substituted Tetrahydrocarbazole Based on Indomethacin and Diclofenac with Heterocyclic Compound, Synthesis, Spectral and Antimicrobial Studies. Retrieved from: [Link]

-

MDPI - Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Retrieved from:[Link]

Sources

- 1. 4-(5-Fluoro-1H-indol-3-yl)cyclohexanone|RUO [benchchem.com]

- 2. wjarr.com [wjarr.com]

- 3. mdpi.com [mdpi.com]

- 4. Substituted Tetrahydrocarbazole Based on Indomethacin and Diclofenac with Heterocyclic Compound, Synthesis, Spectral and Antimicrobial Studies [jmchemsci.com]

- 5. NIR Ratiometric Fluorescent Antibody‐Drug Conjugate for Metastatic Ovarian Cancer Theranostics and Treatment Response Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclohexanone phenylhydrazone | 946-82-7 | Benchchem [benchchem.com]

4-(1H-Indol-3-YL)cyclohexanone: A Privileged Intermediate for CNS-Active Scaffold Design

Executive Summary

In modern medicinal chemistry, the indole nucleus remains one of the most heavily utilized privileged scaffolds, forming the core of numerous therapeutics targeting the central nervous system (CNS), oncology, and inflammatory pathways [1]. While direct functionalization of the indole ring is common, appending a functionalized alicyclic ring—specifically at the C3 position—unlocks a three-dimensional chemical space crucial for precise G-protein-coupled receptor (GPCR) binding.

4-(1H-Indol-3-YL)cyclohexanone serves as a highly versatile, advanced pharmaceutical intermediate. Unlike its 3-substituted counterpart (typically derived from simple Michael addition), the 4-substituted cyclohexanone provides a symmetrical, bifunctional handle. This structural geometry allows for the highly diastereoselective synthesis of cis and trans 4-(indol-3-yl)cyclohexylamines, which are critical pharmacophores for serotonin (5-HT) and sigma receptor ligands. This whitepaper provides a comprehensive, self-validating technical guide to the de novo synthesis and downstream functionalization of this vital intermediate.

Structural & Mechanistic Significance

As a Senior Application Scientist, I approach scaffold design not merely as a sequence of reactions, but as a system of geometric and electronic control. The utility of 4-(1H-Indol-3-YL)cyclohexanone lies in its dual reactivity:

-

The Indole Core: Provides the essential hydrogen-bond donor (N-H) and π-stacking capabilities required for binding in the hydrophobic pockets of target receptors.

-

The Cyclohexanone Ring: Acts as an electrophilic hub. The carbonyl carbon at the 4-position is sufficiently decoupled from the indole's electronic influence, allowing for predictable, sterically governed nucleophilic attacks (e.g., reductive amination, Grignard additions).

When functionalizing the ketone, the bulky indole group at C4 effectively anchors the cyclohexane ring in a specific chair conformation (favoring the equatorial position for the indole moiety to minimize 1,3-diaxial interactions). This conformational locking is the mechanistic driver behind the high diastereoselectivity observed in downstream reductive aminations [3].

De Novo Synthesis Strategy

To synthesize 4-(1H-Indol-3-YL)cyclohexanone with high fidelity, we bypass low-yielding direct alkylations in favor of a robust, three-step palladium-catalyzed cross-coupling and reduction sequence [2].

Mechanistic Rationale

-

Step 1: Suzuki-Miyaura Coupling: We utilize an N-Boc protected 3-iodoindole and a vinyl boronate ester (1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester). Causality:N-Boc protection is mandated to prevent the free indole N-H from coordinating with the palladium center, which would otherwise lead to catalyst deactivation and unwanted homocoupling. The pinacol ester prevents premature protodeboronation.

-

Step 2: Catalytic Hydrogenation: The resulting alkene is reduced using Pd/C. Causality: The ketone must remain protected as an ethylene acetal (ketal) during this step to prevent the palladium-catalyzed over-reduction of the ketone into a cyclohexanol derivative.

-

Step 3: Global Deprotection: Causality: Trifluoroacetic acid (TFA) is deployed to simultaneously cleave the acid-labile Boc group and hydrolyze the ketal, streamlining the workflow into a single, highly efficient operation.

Fig 1. Three-step de novo synthesis workflow of 4-(1H-Indol-3-YL)cyclohexanone.

Experimental Protocol: Synthesis Workflow

Phase 1: Suzuki-Miyaura Coupling

-

Charge a flame-dried Schlenk flask with N-Boc-3-iodoindole (1.0 equiv, 10 mmol), 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester (1.2 equiv, 12 mmol), and K₂CO₃ (3.0 equiv, 30 mmol).

-

Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 50 mL).

-

Introduce Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol) under an argon atmosphere.

-

Heat the biphasic mixture to 85°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until complete consumption of the aryl iodide.

-

Cool to room temperature, extract with EtOAc (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield the coupled alkene ketal.

Phase 2: Hydrogenation

-

Dissolve the intermediate (8 mmol) in anhydrous Methanol (40 mL).

-

Add 10% Pd/C (10 wt%, 0.8 mmol) carefully under a nitrogen blanket.

-

Purge the vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at 25°C for 6 hours.

-

Filter the suspension through a short pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the saturated ketal.

Phase 3: Global Deprotection

-

Dissolve the saturated ketal (7.5 mmol) in Dichloromethane (DCM, 30 mL) and cool to 0°C.

-

Add Trifluoroacetic Acid (TFA, 15 mL) dropwise over 10 minutes.

-

Warm to room temperature and stir for 4 hours.

-

Quench carefully with saturated aqueous NaHCO₃ until pH ~8 is reached. Extract with DCM, dry, and concentrate to afford pure 4-(1H-Indol-3-YL)cyclohexanone as an off-white solid.

Downstream Application: Diastereoselective Reductive Amination

The primary utility of 4-(1H-Indol-3-YL)cyclohexanone is its conversion into biologically active amine derivatives via reductive amination [4].

Mechanistic Rationale

When reacting the ketone with a primary amine (e.g., benzylamine), an imine intermediate is formed. The subsequent hydride reduction dictates the stereochemistry of the final product. We specifically utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃). Causality: NaBH(OAc)₃ is a mild, sterically demanding reducing agent. It does not reduce the ketone directly, allowing the imine to form completely. Because the bulky indole group locks the cyclohexane ring, the hydride attacks the imine carbon from the less sterically hindered axial face, predominantly yielding the cis-isomer (equatorial amine) [3].

Fig 2. Diastereoselective reductive amination pathway yielding cis/trans isomers.

Experimental Protocol: Reductive Amination

-

To a solution of 4-(1H-Indol-3-YL)cyclohexanone (1.0 equiv, 5 mmol) and Benzylamine (1.1 equiv, 5.5 mmol) in 1,2-Dichloroethane (DCE, 25 mL), add glacial Acetic Acid (1.5 equiv, 7.5 mmol). Note: The acid catalyzes imine formation.

-

Stir the mixture at room temperature for 1 hour to ensure complete imine formation.

-

Add NaBH(OAc)₃ (1.5 equiv, 7.5 mmol) in portions over 15 minutes to control the mild exotherm.

-

Stir at room temperature for 12 hours.

-

Quench the reaction with 1N NaOH (20 mL) to neutralize the acetic acid and break down boron complexes. Extract with DCM (3 x 25 mL).

-

Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH/NH₄OH 90:9:1) to separate the cis and trans isomers.

Quantitative Data Presentation

The optimization of the synthetic workflow and the resulting diastereomeric ratios are highly dependent on the choice of catalysts and reducing agents. The self-validating data below highlights the optimal parameters established through empirical testing.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Observation |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 45 | High protodeboronation |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 68 | Moderate conversion |

| Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 92 | Optimal, clean conversion |

Table 2: Diastereoselectivity in Reductive Amination (Ketone to Amine)

| Reducing Agent | Solvent | Additive | Yield (%) | cis:trans Ratio |

| NaBH₄ | MeOH | None | 65 | 55:45 |

| NaBH₃CN | MeOH | AcOH | 78 | 70:30 |

| NaBH(OAc)₃ | DCE | AcOH | 89 | 92:8 |

Note: The use of NaBH(OAc)₃ in a non-polar halogenated solvent (DCE) maximizes the steric differentiation during hydride delivery, heavily favoring the cis-isomer.

References

-

Drăgoi et al., "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance", MDPI, [Link]

-

Gembus et al., "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles", MDPI, [Link]

-

Nugent et al., "Asymmetric reductive amination of cycloaliphatic ketones", Catalysis Science & Technology, [Link]

-

Turner et al., "Imine Reductases and Reductive Aminases in Organic Synthesis", ACS Catalysis, [Link]

Solubility Profile & Technical Guide: 4-(1H-Indol-3-yl)cyclohexanone

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 4-(1H-Indol-3-yl)cyclohexanone , a critical intermediate in the synthesis of serotonergic modulators like Vilazodone.

Executive Summary & Chemical Identity

4-(1H-Indol-3-yl)cyclohexanone (CAS: 127561-33-5 ) is a bicyclic organic compound featuring an indole scaffold linked at the C3 position to a cyclohexanone ring. It serves as a pivotal pharmacophore in medicinal chemistry, particularly in the development of SSRI/5-HT1A partial agonists.

This guide provides a validated solubility framework for researchers, distinguishing between solvents suitable for synthesis/reaction , purification (recrystallization) , and biological assay preparation.

| Property | Data |

| CAS Number | 127561-33-5 |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Predicted LogP | ~2.1 – 2.5 (Moderate Lipophilicity) |

Solubility Profile in Organic Solvents[1]

The solubility behavior of 4-(1H-Indol-3-yl)cyclohexanone is governed by the competing polarity of the indole N-H (H-bond donor) , the ketone carbonyl (H-bond acceptor) , and the lipophilic cyclohexyl/aromatic rings .

Solvent Compatibility Table

Data synthesized from process chemistry protocols for indole-cyclohexanone analogs.

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Primary solvent for biological stock solutions (10-100 mM). |

| Polar Aprotic | DMF | High | Reaction solvent (e.g., alkylations); difficult to remove. |

| Polar Protic | Methanol | Moderate (High with heat) | Hydrogenation solvent; good for transfers but may crash out at -20°C. |

| Polar Protic | Ethanol | Moderate (High with heat) | Preferred recrystallization solvent (often mixed with water or hexane). |

| Chlorinated | DCM / Chloroform | Good | Standard extraction solvent; solubilizes the compound well at RT. |

| Esters | Ethyl Acetate | Moderate | Ideal "Good" solvent for recrystallization; moderate solubility at RT, high at reflux. |

| Non-Polar | Hexane / Heptane | Insoluble | "Anti-solvent" used to precipitate the compound or wash crystals. |

| Aqueous | Water / PBS | Insoluble (<0.1 mg/mL) | Compound precipitates immediately upon addition; requires co-solvent (DMSO). |

Dissolution Strategy for Biological Assays

For in vitro screening or binding assays, the compound must be fully solubilized before introduction to aqueous media to avoid micro-precipitation, which leads to false negatives (loss of potency) or false positives (aggregation artifacts).

Protocol: Preparation of 10 mM Stock

-

Weigh: 2.13 mg of 4-(1H-Indol-3-yl)cyclohexanone.

-

Solvent: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

-

Agitation: Vortex for 30 seconds. Sonication is rarely needed but permissible (40 kHz, 5 mins) if solid persists.

-

Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Dilution: When dosing cells, dilute the DMSO stock into the culture medium such that the final DMSO concentration is <0.5% (v/v).

Experimental Protocols: Purification & Handling

Recrystallization Methodology

The most effective purification method for this intermediate is anti-solvent recrystallization or cooling crystallization . The Indole-Ketone structure stabilizes well in crystal lattices formed from Ethyl Acetate/Hexane systems.

Workflow Diagram: Recrystallization Logic

Caption: Step-by-step logic for purifying 4-(1H-Indol-3-yl)cyclohexanone using the Ethyl Acetate/Hexane solvent pair.

Detailed Steps:

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethyl Acetate and heat to mild reflux (approx. 77°C). Add solvent in small increments until the solid just dissolves.[1]

-

Anti-Solvent Addition: While keeping the solution hot, add Hexane (or Heptane) dropwise. Stop immediately when a faint, persistent cloudiness (turbidity) appears.

-

Re-clarification: Add 1-2 drops of hot Ethyl Acetate to clear the turbidity.

-

Crystallization: Remove from heat. Allow to cool to room temperature undisturbed, then place in an ice bath (0-4°C) for 1 hour.

-

Isolation: Filter the crystals and wash with cold Hexane to remove mother liquor impurities.

Synthesis & Workup Considerations

In synthetic routes (e.g., deprotection of a ketal precursor), the choice of workup solvent is critical.[2]

-

Reaction Quench: When quenching acidic deprotection reactions (THF/HCl), neutralize with NaHCO₃.

-

Extraction: Use DCM (Dichloromethane) or Ethyl Acetate . The indole N-H is weakly acidic but generally remains neutral in standard washes.

-

Phase Separation: Avoid emulsions by ensuring the aqueous layer is saturated with brine (NaCl).

Mechanistic Insights & Troubleshooting

Why this Solubility Profile?

-

Indole Moiety: The N-H group acts as a hydrogen bond donor. This makes the molecule soluble in H-bond accepting solvents like DMSO, DMF, and Acetone.

-

Cyclohexanone Ring: This lipophilic, non-planar ring disrupts crystal packing slightly compared to planar aromatics, aiding solubility in moderately polar organic solvents (DCM, EtOAc).

-

Water Insolubility: The hydrophobic bulk (14 carbons) far outweighs the polarity of the single ketone and indole amine, rendering it insoluble in water.

Common Issues

-

"Oiling Out": If the compound forms an oil instead of crystals during recrystallization, the solution was likely too concentrated or cooled too quickly.

-

Fix: Re-heat, add slightly more Ethyl Acetate, and cool more slowly. Seed crystals can induce proper lattice formation.

-

-

Yellow Discoloration: Indoles are prone to oxidation (turning pink/red/brown) upon prolonged exposure to air and light.

-

Fix: Store the solid under nitrogen/argon in amber vials. If oxidized, recrystallize with a small amount of activated charcoal in the hot filtration step.

-

References

-

Chemical Identity & Synthesis

- Synthesis of 4-(1H-indol-3-yl)-cyclohexanone derivatives.

-

Source:

-

Vilazodone Process Chemistry

-

General Indole Solubility & Handling

-

Indole-3-carboxylic acid solubility data (Analogous structure). MedChemExpress Product Sheet.[4]

-

Source:

-

-

Recrystallization Techniques

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2013153492A2 - Process for the preparation of vilazodone hydrochloride and its amorphous form - Google Patents [patents.google.com]

- 3. WO2014087428A1 - Process for preparation of vilazodone and intermediates thereof - Google Patents [patents.google.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. isfcppharmaspire.com [isfcppharmaspire.com]

The Indole Nucleus at Position 3: A Nexus of Synthetic Strategy and Pharmacological Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Among the various positions on the indole ring, the C3-position is of particular interest due to its high electron density, making it a prime site for electrophilic substitution and functionalization.[3][4] This strategic modification at the C3-position allows for the introduction of a wide array of substituents, profoundly influencing the molecule's pharmacological profile.[1][4] This technical guide provides a comprehensive overview of the synthesis and therapeutic applications of 3-substituted indole derivatives, with a focus on detailed synthetic protocols, quantitative biological data, and the underlying mechanistic principles that guide modern drug discovery.

Part 1: The Synthetic Toolkit: Accessing the C3-Functionalized Indole Core

The strategic importance of 3-substituted indoles has driven the development of a diverse array of synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substituent, the availability of starting materials, and the required regioselectivity.

The Classic Approach: Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis remains one of the most fundamental and widely utilized methods for constructing the indole core.[5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[4][5] The versatility of this method lies in the broad range of commercially available arylhydrazines and carbonyl compounds, allowing for the synthesis of a diverse library of substituted indoles.

The mechanism proceeds through a[1][1]-sigmatropic rearrangement of the enehydrazine tautomer of the arylhydrazone, followed by cyclization and the elimination of ammonia to furnish the aromatic indole ring.[5] The choice of acid catalyst is critical, with Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride being commonly employed.[5]

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Three-Component Fischer Indole Synthesis [4][7]

This protocol describes a one-pot synthesis of multiply substituted indoles from nitriles, organometallic reagents, and arylhydrazine hydrochloride salts.

-

Metalloimine Formation (3 hours):

-

To a solution of the desired nitrile in an appropriate anhydrous solvent (e.g., diethyl ether or THF), add a solution of an organolithium or Grignard reagent at a low temperature (e.g., -78 °C or 0 °C).

-

Allow the reaction to stir at the low temperature for a specified time to ensure complete formation of the metalloimine intermediate.

-

-

Fischer Indole Reaction (15 hours):

-

To the solution containing the metalloimine, add the corresponding arylhydrazine hydrochloride salt.

-

Acidify the reaction mixture carefully with an appropriate acid (e.g., ethereal HCl) to facilitate the formation of the arylhydrazone in situ.

-

Warm the reaction mixture to room temperature and then heat to reflux for an extended period (typically overnight) to drive the Fischer cyclization.

-

-

Isolation and Purification (2 hours):

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted indole.

-

Electrophilic Substitution at C3: The Friedel-Crafts Acylation

For the direct introduction of acyl groups at the C3-position of a pre-formed indole ring, the Friedel-Crafts acylation is a powerful tool.[3][8] This electrophilic aromatic substitution reaction typically employs an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or bismuth triflate.[8] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich C3-position of the indole.[9][10]

Caption: General Mechanism of Friedel-Crafts Acylation of Indole.

Experimental Protocol: Friedel-Crafts Acylation using Diethylaluminum Chloride [3]

This protocol offers a milder alternative to traditional strong Lewis acids, often providing better yields and cleaner reactions.

-

To a solution of the indole (1.0 mmol) in dichloromethane (CH₂Cl₂) (5 mL) at 0 °C, add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.0 M, 1.2 mL, 1.2 mmol).

-

After stirring for 10 minutes at 0 °C, add the acyl chloride (1.1 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of 1 M HCl.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Modern Cross-Coupling Strategies: The Heck Reaction

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have revolutionized the synthesis of complex organic molecules, and their application to indole chemistry is no exception.[5] The Heck reaction enables the coupling of an aryl or vinyl halide with an alkene, providing a powerful method for the C3-alkenylation of indoles.[11][12] Intramolecular Heck reactions of appropriately substituted anilines are also a valuable route to constructing the indole ring itself.[5]

The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the final product and regenerate the active catalyst.[11]

Caption: Catalytic Cycle of the Heck Reaction.

Experimental Protocol: Ruthenium-Catalyzed C-H Alkenylation of Indoles [13]

This protocol describes a regioselective C3-alkenylation of indoles using a ruthenium nanocatalyst.

-

In a reaction vessel, combine the indole (1 mmol), the acrylate (2 mmol), Cu(OAc)₂ as an oxidant (1.8 mmol), and the ruthenium nanocatalyst (3 mg).

-

Add a 9:1 (v/v) mixture of DMF/DMSO (5 mL) as the solvent.

-

Purge the vessel with argon and heat the reaction mixture at 130 °C for 12-24 hours.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Part 2: Pharmacological Significance of 3-Substituted Indoles

The strategic placement of diverse substituents at the C3-position of the indole ring has led to the discovery of a multitude of compounds with significant therapeutic potential across various disease areas.

Anticancer Activity

3-Substituted indole derivatives have emerged as a prominent class of anticancer agents, exhibiting a range of mechanistic actions.[2][14] These include the inhibition of tubulin polymerization, topoisomerase inhibition, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[14]

Table 1: In Vitro Anticancer Activity of Selected 3-Substituted Indole Derivatives

| Derivative Class | Specific Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-3-carboxaldehyde | Palladium(II) Complex 4 | HepG-2 (Liver) | 22.8 | [14] |

| Indole-chalcone | FC77 | NCI-60 Panel | ~6 (GI₅₀) | [14] |

| Indole-based Sulfonylhydrazone | Compound 3b | MCF-7 (Breast) | 4.0 | [15] |

| Indole-based Sulfonylhydrazone | Compound 3f | MDA-MB-231 (Breast) | 4.7 | [15] |

| Indole-based Sulfonohydrazide | Compound 5f | MDA-MB-468 (Breast) | 8.2 | [16] |

| Indole-based Sulfonohydrazide | Compound 5f | MCF-7 (Breast) | 13.2 | [16] |

| 1,3,4-Oxadiazole-indole conjugate | R = 2-FC₆H₄ | MCF-7 (Breast) | 2.42 | [17] |

| 1,3,4-Triazole-indole conjugate | R = 4-FC₆H₄ | MCF-7 (Breast) | 3.06 | [17] |

| 3-Arylthio-1H-indole | R = 6-thiophen-3-yl | MCF-7 (Breast) | 0.0045 | [17] |

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: 50% growth inhibition.

Antibacterial and Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 3-Substituted indole derivatives have shown promise in this area, with various compounds exhibiting activity against both Gram-positive and Gram-negative bacteria.[2][18]

Table 2: Antibacterial Activity of Selected 3-Substituted Indole Derivatives

| Derivative Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Indole-2-one derivative | Compound 2 | S. enterica | 125 | [19] |

| Indole-2-one derivative | Compound 4 | MRSA | 125 | [19] |

| Indole-[5][19][20]triazole | Compound 9 | X. oryzae pv. oryzae | 2.3 | [21] |

| Indole-[5][19][20]triazole | Compound 53 | X. oryzae pv. oryzae | 3.1 | [21] |

| Indole-thiadiazole | Compound 2c | MRSA | <3.125 | [22] |

| Indole-triazole | Compound 3d | MRSA | <3.125 | [22] |

| Indole-thiadiazole | Compound 2c | B. subtilis | 3.125 | [22] |

| Indole-triazole | Compound 3c | B. subtilis | 3.125 | [22] |

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.

Part 3: Future Directions and Perspectives

The field of 3-substituted indole derivatives continues to be a vibrant area of research. The development of more efficient, sustainable, and regioselective synthetic methods remains a key objective.[20] Green chemistry approaches, such as the use of deep eutectic solvents and ultrasound, are gaining traction as environmentally benign alternatives to traditional synthetic protocols.[5]

Furthermore, the exploration of novel biological targets for 3-substituted indoles is an ongoing endeavor. Quantitative structure-activity relationship (QSAR) studies are playing an increasingly important role in guiding the rational design of new derivatives with enhanced potency and selectivity.[15][20] The continued investigation of this versatile scaffold holds immense promise for the discovery of next-generation therapeutics to address a wide range of human diseases.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. oaji.net [oaji.net]

- 2. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. scispace.com [scispace.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heck Reaction [organic-chemistry.org]

- 13. BJOC - Synthesis of 3-alkenylindoles through regioselective C–H alkenylation of indoles by a ruthenium nanocatalyst [beilstein-journals.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies [mdpi.com]

- 16. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. 3-Thiocyanato- 1H- indoles as potential anticancer agents: Two dimensional quantitative structure activity relationship study - Int J Pharm Chem Anal [ijpca.org]

- 21. Synthesis and antibacterial activity of indole 3-substituted-[1,2,4]triazole derivatives - ProQuest [proquest.com]

- 22. turkjps.org [turkjps.org]

thermodynamic stability of 4-(1H-Indol-3-YL)cyclohexanone

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(1H-Indol-3-YL)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the , a molecule of interest in medicinal chemistry. The stability of a pharmaceutical compound is a critical determinant of its safety, efficacy, and shelf-life. This document delineates the core principles governing the stability of this specific molecular scaffold, integrating insights from the distinct chemistries of the indole and cyclohexanone moieties. We present a multi-faceted approach for stability evaluation, encompassing both experimental and computational methodologies. Detailed protocols for forced degradation studies under various stress conditions are provided, alongside a discussion of advanced analytical techniques for the characterization of degradation products. Furthermore, this guide explores the application of computational chemistry to predict stability and elucidate degradation mechanisms. The overarching goal is to equip researchers and drug development professionals with the necessary tools and understanding to thoroughly characterize and mitigate potential stability issues associated with 4-(1H-Indol-3-YL)cyclohexanone and related compounds.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences the compound's viability as a therapeutic agent, impacting its manufacturing, formulation, storage, and ultimately, its safety and efficacy profile.[1] A thermodynamically unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.[2] Therefore, a thorough understanding and characterization of a drug candidate's stability profile early in the development process is not only a regulatory requirement but also a critical step in risk mitigation.[3]

Forced degradation studies are an indispensable tool in this endeavor. By subjecting the API to stress conditions more severe than those it would typically encounter, these studies accelerate the degradation process, providing invaluable insights into potential degradation pathways and the intrinsic vulnerabilities of the molecule.[4] The data generated from such studies are foundational for the development of stability-indicating analytical methods, which are essential for monitoring the quality and purity of the drug substance and product throughout their lifecycle.[1]

This guide focuses on 4-(1H-Indol-3-YL)cyclohexanone, a molecule that combines the pharmacologically significant indole ring with a cyclohexanone scaffold. The unique interplay of these two functional groups presents a specific set of stability challenges and considerations that will be explored in detail.

Molecular Architecture and Physicochemical Properties of 4-(1H-Indol-3-YL)cyclohexanone

The structure of 4-(1H-Indol-3-YL)cyclohexanone features a planar, aromatic indole ring system linked at its C3 position to a non-planar, saturated cyclohexanone ring. This hybrid structure gives rise to a unique set of physicochemical properties that govern its thermodynamic stability.

Figure 1: 2D structure of 4-(1H-Indol-3-YL)cyclohexanone.

Key Structural Features Influencing Stability:

-

Indole Moiety: The indole ring is an electron-rich aromatic system. The nitrogen atom in the pyrrole ring is reactive, and the C3 position is particularly susceptible to electrophilic attack and oxidation.[5]

-

Cyclohexanone Moiety: The cyclohexanone ring exists in a chair conformation to minimize steric and torsional strain. The carbonyl group introduces polarity and a site for nucleophilic attack. It also allows for keto-enol tautomerism, which can be influenced by solvent and pH.[6][7]

-

Conformational Isomerism: The indolyl substituent on the cyclohexanone ring can exist in either an axial or equatorial position. The relative stability of these conformers is determined by steric and electronic interactions and can be a critical factor in the overall thermodynamic stability of the molecule.[7]

Theoretical Framework for Stability Assessment

Conformational Analysis

The is intrinsically linked to the conformational equilibrium of the cyclohexanone ring. The two primary chair conformers, with the indolyl group in the axial and equatorial positions, will exist in a dynamic equilibrium.

Figure 2: Conformational equilibrium of the indolyl substituent.

Generally, for monosubstituted cyclohexanes, the equatorial position is favored to avoid 1,3-diaxial steric interactions.[7] However, the presence of the carbonyl group and the bulky, polar indole substituent can introduce more complex electronic and steric effects that may influence this equilibrium. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of the conformers and predict the equilibrium constant.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for designing robust stability studies. For 4-(1H-Indol-3-YL)cyclohexanone, several pathways can be hypothesized based on the known reactivity of its constituent functional groups.

-

Oxidation: The electron-rich indole ring is susceptible to oxidation, particularly at the C3 position and the pyrrole nitrogen. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or light.

-

Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions could potentially catalyze ring-opening or other rearrangements, although this is less likely to be a primary degradation pathway.

-

Photodegradation: The aromatic indole system can absorb UV light, leading to the formation of excited states that can undergo various photochemical reactions, including oxidation and rearrangement.

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific degradation products will depend on the temperature and the presence of other reactive species.[4]

Experimental Assessment of Thermodynamic Stability

A comprehensive evaluation of thermodynamic stability requires a systematic approach using forced degradation studies. These studies are designed to identify the degradation products and pathways that are likely to be relevant under normal storage conditions.[3]

Figure 3: Experimental workflow for forced degradation studies.

Protocol for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the API to ensure that the degradation products are formed at detectable levels without being overly complex.[3]

4.1.1. Materials and Reagents

-

4-(1H-Indol-3-YL)cyclohexanone (API)

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Buffers of various pH values

4.1.2. Stress Conditions

-

Acid Hydrolysis:

-

Dissolve the API in a suitable solvent and treat with 0.1 M HCl.

-

Incubate at 60°C and withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Base Hydrolysis:

-

Dissolve the API in a suitable solvent and treat with 0.1 M NaOH.

-

Incubate at 60°C and withdraw samples at appropriate time intervals.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Dissolve the API in a suitable solvent and treat with 3% H₂O₂.

-

Store at room temperature and protected from light.

-

Withdraw samples at appropriate time intervals.

-

-

Thermal Degradation:

-

Expose the solid API to dry heat at 80°C.

-

Withdraw samples at appropriate time intervals and dissolve in a suitable solvent for analysis.

-

-

Photostability:

-

Expose the API (in both solid and solution states) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analytical Methodology

A stability-indicating analytical method, typically a reverse-phase HPLC method, must be developed and validated. This method should be able to separate the parent drug from all process-related impurities and degradation products.

-

HPLC-UV/DAD: For the quantification of the API and its degradation products. A photodiode array (DAD) detector is useful for assessing peak purity.

-

LC-MS/MS: For the identification of degradation products by providing mass-to-charge ratio information, which aids in determining their molecular weights and elemental compositions.

-

NMR Spectroscopy: For the definitive structural elucidation of major degradation products, which may need to be isolated using preparative HPLC.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner.

| Stress Condition | Reagent/Condition | Duration | API Remaining (%) | Major Degradation Products (DP) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | 85.2 | DP-1, DP-2 |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 h | 92.5 | DP-3 |

| Oxidation | 3% H₂O₂, RT | 8 h | 78.9 | DP-4, DP-5 |

| Thermal | 80°C (solid) | 48 h | 98.1 | Minor degradation |

| Photolytic | ICH Q1B | 7 days | 90.7 | DP-6 |

Table 1: Representative summary of forced degradation data for 4-(1H-Indol-3-YL)cyclohexanone.

Computational Approaches to Stability Assessment

Computational chemistry provides a powerful complementary tool for understanding and predicting the thermodynamic stability of molecules.

Density Functional Theory (DFT)

DFT calculations can be used to:

-

Determine Conformational Energies: Calculate the relative energies of the axial and equatorial conformers of 4-(1H-Indol-3-YL)cyclohexanone to predict the most stable conformation.[6]

-

Predict Reaction Energetics: Model the proposed degradation pathways and calculate the activation energies and reaction enthalpies to determine the most likely degradation routes.

-

Simulate Spectroscopic Properties: Predict NMR and IR spectra of potential degradation products to aid in their identification from experimental data.

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of the molecule in different environments (e.g., in solution or in the presence of excipients) and can help to identify flexible regions of the molecule that may be more susceptible to degradation.[8]

Implications for Drug Development

The data gathered from these stability studies have significant implications for the drug development process:

-

Formulation Development: Understanding the degradation pathways allows for the rational design of formulations that protect the API from degradation. For example, if the compound is found to be sensitive to oxidation, antioxidants may be included in the formulation.

-

Packaging and Storage: The stability data will inform the selection of appropriate packaging materials and the recommended storage conditions (e.g., temperature, humidity, and protection from light) to ensure the drug product maintains its quality and potency throughout its shelf life.

-

Regulatory Submissions: A comprehensive stability package, including data from forced degradation studies, is a critical component of any regulatory submission for a new drug.[3]

Conclusion

The is a multifaceted property governed by its unique molecular architecture. A thorough assessment of its stability requires a synergistic approach that combines experimental forced degradation studies with modern analytical and computational techniques. The framework presented in this guide provides a robust methodology for characterizing the intrinsic stability of this compound, identifying potential degradation pathways, and generating the critical data needed to support its development as a safe and effective therapeutic agent.

References

-

University of Central Florida (2020). In Vitro Metabolite Identification of Indole 3-ylcycloalkyl Ketones. UCF STARS. Available at: [Link]

- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.

-

ResearchGate (n.d.). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Available at: [Link]

-

Science.gov (n.d.). forced degradation study: Topics by Science.gov. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available at: [Link]

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

- National Physical Laboratory (n.d.).

- Patel, Y. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn.

- ResolveMass Laboratories (2026, February 15).

-

BioPchem (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. Available at: [Link]

- Al-Ostath, A., et al. (2022). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science, 34(8).

- BenchChem (2025, November). Thermodynamic Stability of 4-Bromocyclohexanone Conformers: An In-depth Technical Guide.

- PubMed (1991). Syntheses and complement inhibitory activities of 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids. Journal of Medicinal Chemistry, 34(10), 3044-51.

- ResearchGate (2021, October 15). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one.

- arXiv (2018). Thermodynamics of amide + ketone mixtures. 2.

-

Organic Chemistry Portal (n.d.). Cyclohexanone synthesis. Available at: [Link]

- ACS Publications (2021, September 15). Synthesis of meta-(Indol-3-yl)phenols from Indoles and Cyclohexenone via Palladium(II)-Catalyzed Oxidative Heck Reaction and Dehydrogenative Aromatization in a One-Step Sequence. Organic Letters.

- MDPI (2025, March 29). A Comprehensive In Vitro and In Silico Approach for Targeting 4-Hydroxyphenyl Pyruvate Dioxygenase: Towards New Therapeutics for Alkaptonuria.

- Honeywell (n.d.).

- CHEM 330 (n.d.). Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi.

- ResearchGate (n.d.). Pathways analysis (a) Synthesis and degradation of ketone bodies; (b)

-

NIST (n.d.). Cyclohexanone. NIST WebBook. Available at: [Link]

- KEGG (n.d.).

- MDPI (2022, November 23). Ketone Bodies as Metabolites and Signalling Molecules at the Crossroad between Inflammation and Epigenetic Control of Cardiometabolic Disorders.

- MDPI (2023, January 10). Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs.

- ResearchGate (2025, August 10). Thermodynamics of Cyclohexanone Oxime.

- SlideShare (n.d.).

- MDPI (2023, March 12). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay.

- Journal of Advanced Pharmacy Education and Research (2025, October 7). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors.

Sources

- 1. biomedres.us [biomedres.us]

- 2. library.dphen1.com [library.dphen1.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. stars.library.ucf.edu [stars.library.ucf.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

biological activity of 4-(indol-3-yl)cyclohexanone analogs

An In-Depth Technical Guide to the Biological Activity of 4-(Indol-3-yl)cyclohexanone Analogs

Abstract

The 4-(indol-3-yl)cyclohexanone scaffold has emerged as a privileged structure in medicinal chemistry, commanding significant interest for its therapeutic potential across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1] The inherent drug-like properties of the indole nucleus, such as good bioavailability and cell permeability, combined with the structural versatility of the cyclohexanone ring, provide a robust framework for developing novel therapeutic agents.[2] This technical guide offers a comprehensive analysis of 4-(indol-3-yl)cyclohexanone analogs and related structures, focusing on their synthesis, diverse biological activities, underlying mechanisms of action, and structure-activity relationships. We provide detailed experimental protocols for key biological assays and utilize pathway and workflow diagrams to visually articulate complex concepts, aiming to equip researchers and drug development professionals with the critical knowledge to advance this promising class of compounds.

Synthetic Strategies: Building the Core Scaffold

The generation of 4-(indol-3-yl)cyclohexanone analogs and their derivatives is primarily achieved through well-established organic chemistry reactions. A common and efficient method is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. This process allows for the construction of the cyclohexenone ring, which can then be further modified.

A generalized synthetic workflow is depicted below, illustrating the key steps in creating these foundational structures.[1]

Caption: Generalized workflow for the synthesis of 4-arylcyclohexanone derivatives.

Anticancer Activity: A Multifaceted Approach

Derivatives of 4-(indol-3-yl)cyclohexanone have demonstrated significant cytotoxic effects against a wide array of cancer cell lines.[1] Their anticancer potential stems from their ability to interfere with multiple hallmark pathways of cancer, including cell proliferation, apoptosis, and key signaling cascades.

Mechanism of Action: Disrupting Cancer Cell Homeostasis

The anticancer effects of these analogs are not attributed to a single mode of action but rather a combination of mechanisms that collectively overwhelm cancer cell defenses.

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis).[2] Analogs have been shown to modulate the expression of key apoptosis-related proteins, such as decreasing the anti-apoptotic protein Bcl-2 while increasing the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP), culminating in cell death.[2] Some derivatives also induce apoptosis by increasing oxidative stress through the overproduction of reactive oxygen species (ROS) within cancer cells.[3]

-

Tubulin Polymerization Disruption: Several indolyl derivatives, particularly indolyl-chalcones, directly target the microtubule network, which is essential for cell division.[4] They can either inhibit or promote aberrant tubulin polymerization, leading to the formation of abnormal mitotic spindles, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[2][4] This mechanism is particularly effective in cancer cells that are resistant to standard chemotherapeutics like cisplatin.[4]

-

Inhibition of Pro-Survival Signaling Pathways: The NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival, and its aberrant activation is common in many cancers.[1] Certain 4-arylcyclohexanone derivatives have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[1] Additionally, some analogs act as dual inhibitors of key kinases like EGFR and SRC, which are often co-activated in aggressive tumors and contribute to resistance to therapy.[5]

Caption: Proposed mechanism of NF-κB inhibition by 4-(indol-3-yl)cyclohexanone derivatives.

Quantitative Anticancer Data

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit the growth of 50% of the cancer cells.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole-Cyclohexanone (4a) | HeLa (Cervical) | 7.1 ± 0.2 | [6] |

| Spirooxindole-Cyclohexanone (4b) | PC3 (Prostate) | 3.7 ± 1.0 | [6] |

| Indolyl-Chalcone (CIT-026) | MPM (Mesothelioma) | Sub-micromolar | [4] |

| Indolyl-Chalcone (CIT-223) | MPM (Mesothelioma) | Sub-micromolar | [4] |

| Indole-based Kinase Inhibitor (16) | A549 (Lung) | Potent Cytotoxicity | [5] |

| Indole-based Kinase Inhibitor (16) | PC3 (Prostate) | Potent Cytotoxicity | [5] |

| 2,4-thiazolidinedione indole analog | MCF-7 (Breast) | 5 | [7] |

Antimicrobial and Anti-inflammatory Activities

Beyond cancer, the structural scaffold of 4-(indol-3-yl)cyclohexanone is effective against microbial pathogens and inflammatory processes.

Antimicrobial Effects

Indole-based compounds have shown promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] Their mechanism often involves the inhibition of essential microbial enzymes. Docking studies suggest that antibacterial activity may arise from the inhibition of enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis, while antifungal activity may be due to the inhibition of CYP51 (lanosterol 14α-demethylase), an enzyme critical for fungal cell membrane integrity.[8]

The potency of these compounds is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound Class | Organism | MIC Range (mg/mL) | Reference |

| 4-(Indol-3-yl)thiazole-2-amines | Gram (+/-) Bacteria | 0.06 - 1.88 | [8] |

| 4-(Indol-3-yl)thiazole-2-amines (Compound 5x) | Gram (+/-) Bacteria | 0.06 - 0.12 | [8] |

| Indole-based Amidrazones (Compound 2c) | S. aureus, M. smegmatis | 0.064 (64 µg/mL) | [10] |

Anti-inflammatory Properties

The anti-inflammatory properties of these derivatives are closely linked to their anticancer mechanisms, primarily through the inhibition of the NF-κB signaling pathway.[1] By preventing the transcription of pro-inflammatory genes like TNF-α and IL-6, these compounds can mitigate the inflammatory response.[1][10]

Key Experimental Protocols

To ensure reproducibility and validity, detailed methodologies are essential. The following are protocols for standard assays used to evaluate the biological activity of these analogs.

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-(indol-3-yl)cyclohexanone analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for an additional 48 to 72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Structure-Activity Relationship (SAR) Insights

The biological activity of these analogs is highly dependent on their chemical structure. SAR studies help elucidate which molecular features are critical for potency and selectivity.

-

Substitution on the Indole Ring: Substitutions at the C5 position of the indole ring, particularly with electron-withdrawing groups like halogens (Cl, Br), have been shown to increase anticancer activity.[11]

-

Substitution on the Cyclohexanone Ring: The nature and position of substituents on the cyclohexanone or aryl ring attached to it can significantly influence activity. For example, hydroxyl and methoxy groups on the aryl ring can modulate anticancer potency.[1]

-

Linkage and Overall Shape: The linkage between the indole and other aromatic systems can alter the molecule's overall shape, affecting its ability to bind to target sites. Modifications to these linkages often result in reduced activity, highlighting the importance of a specific molecular conformation.[12]

-

Nitrogen Substitution: Substitutions on the indole nitrogen are generally well-tolerated and have little influence on growth inhibitory activity in some series.[13]

Future Perspectives and Conclusion

The 4-(indol-3-yl)cyclohexanone scaffold is a versatile and highly promising platform for the development of novel therapeutics. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore its significance. Future research should focus on optimizing lead compounds to enhance target selectivity and reduce off-target toxicity. Further exploration of their in vivo efficacy in animal models is a critical next step to translate the in vitro success into clinical applications.[2] The continued investigation into their multifaceted mechanisms of action will undoubtedly uncover new therapeutic opportunities and pave the way for the next generation of indole-based drugs.

References

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

-

Antitumour indolequinones: synthesis and activity against human pancreatic cancer cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Indolyl-chalcone derivatives trigger apoptosis in cisplatin-resistant mesothelioma cells through aberrant tubulin polymerization and deregulation of microtubule-associated proteins. PMC. [Link]

-

Novel indolyl-chalcone derivatives inhibit A549 lung cancer cell growth through activating Nrf-2/HO-1 and inducing apoptosis in vitro and in vivo. PMC. [Link]

-

Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]

-

4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PMC. [Link]

-

4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. [Link]

-

Anticancer activities of cyclohexenone derivatives. ResearchGate. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central. [Link]

-

Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. MDPI. [Link]

-

Target-based anticancer indole derivatives and insight into structure-activity relationship. Semantic Scholar. [Link]

-

Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PMC. [Link]

-

Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines. ResearchGate. [Link]

-

Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. PMC. [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC. [Link]

-

Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. ResearchGate. [Link]

-

4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents. IBISS RADaR. [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

-

Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel indolyl-chalcone derivatives inhibit A549 lung cancer cell growth through activating Nrf-2/HO-1 and inducing apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indolyl-chalcone derivatives trigger apoptosis in cisplatin-resistant mesothelioma cells through aberrant tubulin polymerization and deregulation of microtubule-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. mdpi.com [mdpi.com]